
3-Ethyl-3-hexanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-3-hexanamine hydrochloride: is an organic compound that belongs to the class of amines. It is a derivative of hexanamine, where an ethyl group is attached to the third carbon of the hexane chain. This compound is commonly used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-3-hexanamine hydrochloride typically involves the alkylation of hexanamine with ethyl halides under basic conditions. The reaction can be carried out using sodium or potassium hydroxide as the base in an organic solvent like ethanol or methanol. The reaction is usually performed at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
化学反応の分析
Types of Reactions:
Oxidation: 3-Ethyl-3-hexanamine hydrochloride can undergo oxidation reactions to form corresponding oxides or amides.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: Formation of amides or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives or other substituted amines.
科学的研究の応用
Chemistry: 3-Ethyl-3-hexanamine hydrochloride is used as a building block in organic synthesis. It is employed in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of amines on cellular processes. It can be used as a model compound to investigate amine metabolism and transport.
Medicine: The compound has potential applications in the development of new drugs, particularly those targeting the central nervous system. It can be used as a precursor for the synthesis of active pharmaceutical ingredients.
Industry: In the industrial sector, this compound is used in the production of surfactants, corrosion inhibitors, and other specialty chemicals.
類似化合物との比較
Similar Compounds:
Hexanamine: A primary amine with a similar structure but lacking the ethyl group.
3-Methyl-3-hexanamine: A derivative with a methyl group instead of an ethyl group.
3-Propyl-3-hexanamine: A derivative with a propyl group instead of an ethyl group.
Uniqueness: 3-Ethyl-3-hexanamine hydrochloride is unique due to the presence of the ethyl group at the third carbon, which can influence its reactivity and interaction with biological targets. This structural feature can impart distinct properties, making it suitable for specific applications in research and industry.
特性
| 56065-47-5 | |
分子式 |
C8H20ClN |
分子量 |
165.70 g/mol |
IUPAC名 |
3-ethylhexan-3-ylazanium;chloride |
InChI |
InChI=1S/C8H19N.ClH/c1-4-7-8(9,5-2)6-3;/h4-7,9H2,1-3H3;1H |
InChIキー |
MHJOKATYCDQHDI-UHFFFAOYSA-N |
正規SMILES |
CCCC(CC)(CC)[NH3+].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



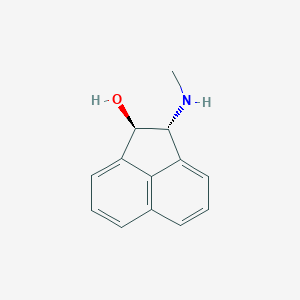
![N,N'-Naphthalene-1,5-diylbis[3-hydroxy-4-[(2-methoxy-4-nitrophenyl)azo]naphthalene-2-carboxamide]](/img/structure/B13763961.png)


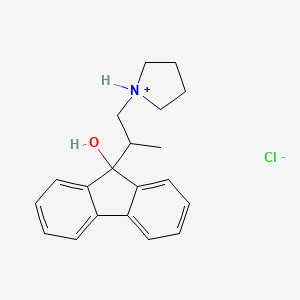
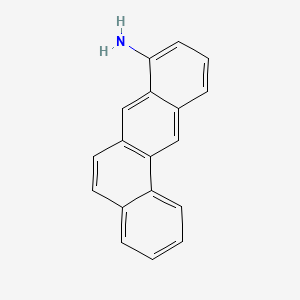
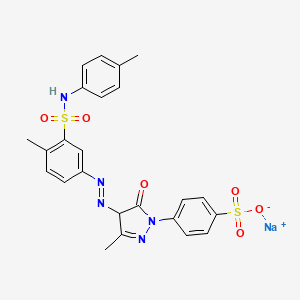
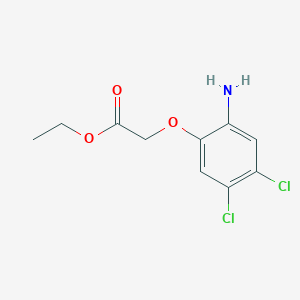
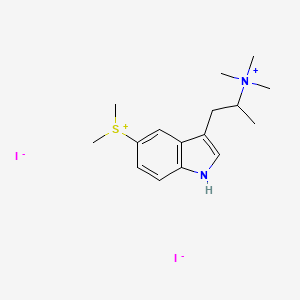
![5-chloro-N-[6-[(3-chlorobenzoyl)amino]-3-pyridinyl]-2-[4-[2-(2-hydroxyethoxy)ethyl]-1-piperazinyl]-4-Pyridinecarboxamide](/img/structure/B13764009.png)
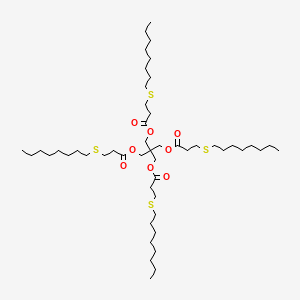
![[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-(3-methylphenyl)carbamate;chloride](/img/structure/B13764013.png)

